

A Comparative Spectroscopic Guide to the Characterization of 4-Chloro-3-nitrophenol

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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

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This guide provides a comprehensive comparison of the spectral characteristics of **4-Chloro-3-nitrophenol** and its isomers, 3-Chloro-4-nitrophenol and 4-Chloro-2-nitrophenol. The following sections detail the experimental data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a logical workflow for spectral characterization is presented.

Spectral Data Comparison

The following tables summarize the key spectral data for **4-Chloro-3-nitrophenol** and its isomers, facilitating a clear comparison of their spectroscopic properties.

Table 1: UV-Visible Spectroscopy Data

Compound	λ_{max} (in Ethanol)
4-Chloro-3-nitrophenol	218 nm, 308 nm ^[1]
3-Chloro-4-nitrophenol	~300 nm
4-Chloro-2-nitrophenol	228 nm, 308 nm ^[1]

Table 2: FT-IR Spectroscopy Data (Key Vibrational Modes in cm^{-1})

Vibrational Mode	4-Chloro-3-nitrophenol	3-Chloro-4-nitrophenol	4-Chloro-2-nitrophenol
O-H Stretch	~3400 - 3200 (broad)	~3400 - 3200 (broad)	~3400 - 3200 (broad)
Aromatic C-H Stretch	~3100 - 3000	~3100 - 3000	~3100 - 3000
NO ₂ Asymmetric Stretch	~1530	~1520	~1540
NO ₂ Symmetric Stretch	~1350	~1340	~1360
C-Cl Stretch	~700 - 600	~700 - 600	~700 - 600

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton	4-Chloro-3-nitrophenol	3-Chloro-4-nitrophenol	4-Chloro-2-nitrophenol
H-2	~7.8	~7.3	~8.0
H-5	~7.2	~7.0	~7.5
H-6	~7.4	~7.9	~7.1
-OH	Variable	Variable	Variable

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon	4-Chloro-3-nitrophenol	3-Chloro-4-nitrophenol	4-Chloro-2-nitrophenol
C-1 (C-OH)	~155	~158	~152
C-2	~125	~118	~138
C-3 (C-NO ₂)	~148	~120	~126
C-4 (C-Cl)	~120	~135	~128
C-5	~128	~125	~118
C-6	~115	~122	~120

Table 5: Mass Spectrometry Data (Key m/z values)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-Chloro-3-nitrophenol	173/175 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	143, 127, 99, 63
3-Chloro-4-nitrophenol	173/175 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	143, 127, 99, 63
4-Chloro-2-nitrophenol	173/175 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	143, 127, 99, 63

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Visible Spectroscopy

A solution of the sample (approximately 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent solvent, such as ethanol. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FT-IR spectrum is recorded over the range of 4000-400 cm^{-1} . Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed in direct contact with an ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

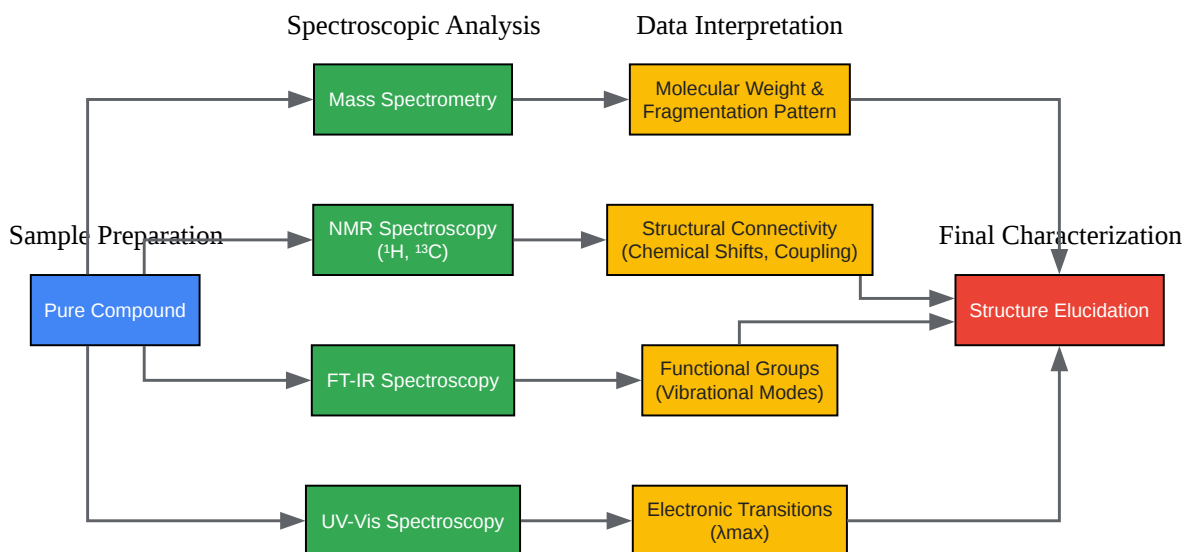
A solution of the sample (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile compounds like chloronitrophenols. A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-charge ratio (m/z) is measured.

Workflow for Spectral Characterization

The following diagram illustrates a general workflow for the spectral characterization of an organic compound.



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Caption: A logical workflow for the spectral characterization of an organic compound.

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References

- 1. ijcrt.org [ijcrt.org]
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